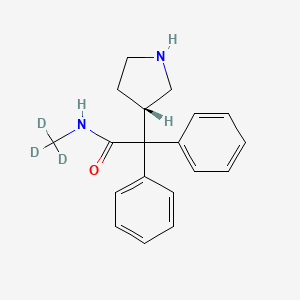
NeflumozideHydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neflumozide Hydrochloride is a novel antipsychotic compound that is structurally similar to benperidol. It is a derivative of isoxazole and functions as a dopamine antagonist . The compound is known for its potential therapeutic applications in treating psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neflumozide Hydrochloride involves multiple steps, starting with the preparation of the isoxazole ring. The key intermediate, 6-fluoro-1,2-benzisoxazole, is synthesized through a cyclization reaction involving appropriate precursors. This intermediate is then reacted with a piperidine derivative to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of Neflumozide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Neflumozide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Neflumozide Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactivity of isoxazole derivatives.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Neflumozide Hydrochloride is investigated for its antipsychotic properties and potential use in treating psychiatric disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Neflumozide Hydrochloride exerts its effects by acting as a dopamine antagonist. It binds to dopamine receptors in the brain, inhibiting the action of dopamine and thereby reducing symptoms of psychosis. The compound primarily targets the D2 dopamine receptors, which are involved in the regulation of mood, behavior, and cognition .
Comparison with Similar Compounds
Similar Compounds
Benperidol: Structurally similar to Neflumozide Hydrochloride and also functions as a dopamine antagonist.
Haloperidol: Another antipsychotic with a similar mechanism of action but different chemical structure.
Risperidone: Atypical antipsychotic with a broader spectrum of receptor targets.
Uniqueness
Neflumozide Hydrochloride is unique due to its specific isoxazole structure, which imparts distinct pharmacological properties. Its high affinity for D2 dopamine receptors makes it particularly effective in treating psychotic symptoms with potentially fewer side effects compared to other antipsychotics .
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]-N-(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C19H22N2O/c1-20-18(22)19(17-12-13-21-14-17,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17,21H,12-14H2,1H3,(H,20,22)/t17-/m1/s1/i1D3 |
InChI Key |
OCUKLPZOUHCUJK-JCNGFBMWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C([C@@H]1CCNC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CNC(=O)C(C1CCNC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



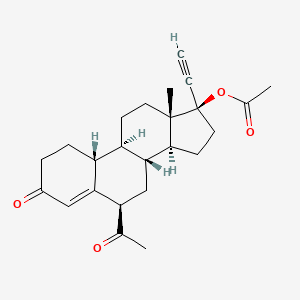
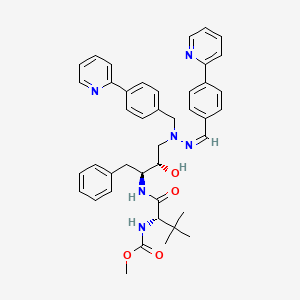


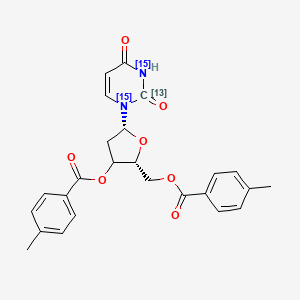
![2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethylurea](/img/structure/B13847661.png)
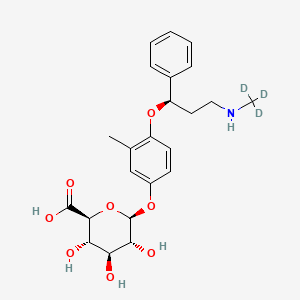
![7-[(2S,5R)-5-[(2S,5R)-5-[(2S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13847664.png)
![(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13847665.png)
![3-[(1S)-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide](/img/structure/B13847673.png)


![tert-butyl 3-[3-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13847684.png)
